4-Vinylbenzyl bromide

概要

説明

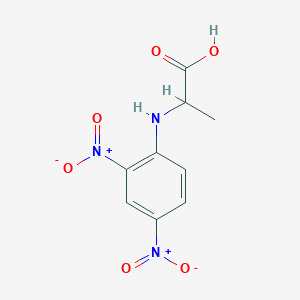

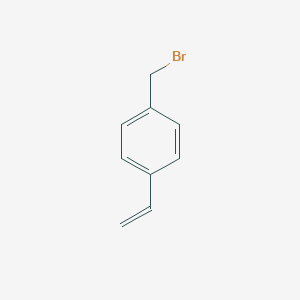

4-Vinylbenzyl bromide (VBBr) is a versatile chemical compound that serves as a precursor for various chemical reactions and polymer synthesis. It is characterized by the presence of a vinyl group attached to a benzyl bromide moiety. This structure allows it to participate in numerous chemical transformations, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of 4-vinylbenzyl-substituted compounds, such as bis(N-heterocyclic carbene) (NHC)-Pd(II) complexes, has been achieved through transmetallation methods starting from Ag(I)NHC complexes . Additionally, the preparation of polysulfones has been reported through the polycondensation of 4-bromomethylbenzyl bromide with disodium 4,4'-oxydibenzenesulfinate, demonstrating the reactivity of bromomethylbenzyl bromide derivatives in polymer synthesis .

Molecular Structure Analysis

The molecular structure of a compound related to 4-vinylbenzyl bromide, namely (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, has been characterized by NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography revealed the absence of classical hydrogen bonding, with molecules linked by weak C–H…O contacts .

Chemical Reactions Analysis

4-Vinylbenzyl bromide can undergo photocrosslinking reactions when copolymerized with styrene and other vinyl derivatives. The photochemistry of related benzyl compounds has been studied, showing that radicals play a significant role in the crosslinking process . Furthermore, 4-vinylbenzyl-substituted bis(NHC)-Pd(II) complexes have shown excellent catalytic activity in direct arylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-vinylbenzyl bromide derivatives can be inferred from studies on related compounds. For instance, the photocrosslinking behavior of copolymers containing VBBr has been investigated, revealing insights into the efficiency of radical formation and hydrogen abstraction . Additionally, the synthesis of liquid crystalline poly(p-vinylbenzyl ether)s containing mesogens has been reported, indicating the potential for creating materials with unique phase behaviors .

科学的研究の応用

Drug Delivery Systems

4-Vinylbenzyl bromide has been utilized in the synthesis of poly(N-vinylpyrrolidone)-based polymer bottlebrushes through atom transfer radical polyaddition (ATRPA) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These amphiphilic polymer bottlebrushes demonstrated potential in drug delivery applications, exhibiting low cytotoxicity and effective cell uptake, with their micelle formations characterized for critical micelle concentration and particle size through various spectroscopy and microscopy techniques (Huang et al., 2019).

Catalysis and CO2 Reduction

In another application, 4-nitrobenzyl bromide, a related compound, was studied for its electrochemical behavior and catalytic activity in the reduction of CO2. This study highlighted its potential use as a catalyst in the electrosynthesis of 4-nitrophenylacetic acid, employing a Cu nanoparticles/Pd nanoparticles/reduced graphene oxide nanocomposite modified glassy carbon electrode to enhance CO2 electroactivation (Mohammadzadeh et al., 2020).

Corrosion Inhibition

The derivative 4-vinylbenzyl triphenyl phosphonium chloride has been investigated for its efficacy as a corrosion inhibitor for mild steel in HCl solution, demonstrating significant inhibition efficiency. This research contributes valuable insights for corrosion control in industrial applications (Nahlé et al., 2008).

Antimicrobial Surfaces

4-Vinylbenzyl bromide has also been involved in creating antimicrobial surfaces. Crosslinked poly(4-vinylbenzyl chloride) microspheres were synthesized and modified with quaternary ammonium salt (QAS) to exhibit permanent antibacterial properties against Escherichia coli, showcasing its utility in developing antimicrobial materials (Cheng et al., 2006).

Fuel Cell Membranes

Research into anion exchange membranes (AEMs) for fuel cells has incorporated 4-vinylbenzyl chloride derivatives, aiming to improve conductivity and stability. This work exemplifies the application of 4-vinylbenzyl bromide in enhancing the performance of fuel cells through innovative membrane technology (Ran et al., 2014).

Safety And Hazards

When handling 4-Vinylbenzyl bromide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

将来の方向性

4-Vinylbenzyl bromide and its derivatives have potential applications in various fields. For instance, it has been used in the synthesis of carbazole-based compounds, which are attractive due to their important photochemical and thermal stability and good hole-transport ability . These compounds have potential applications in photodynamic therapy, an emerging non-invasive cancer treatment .

特性

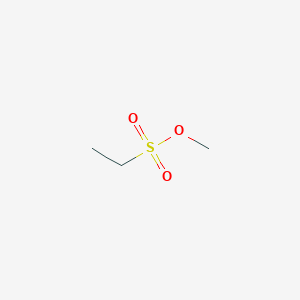

IUPAC Name |

1-(bromomethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQLJUADNBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348714 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinylbenzyl bromide | |

CAS RN |

13368-25-7 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。